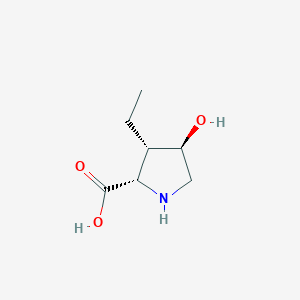
(R)-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine is a chiral compound that features a fluorinated indene moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindene and pyrrolidine.
Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the indene and pyrrolidine rings. This can be achieved through various methods such as
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can saturate the double bonds in the indene ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indene or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or alcohols.
Reduction: Formation of fully saturated indene derivatives.
Substitution: Formation of various substituted indene or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.
Biochemical Studies: It can be used to study enzyme interactions and receptor binding.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
®-2-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)morpholine: Contains a morpholine ring.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s chemical and biological properties.
Chirality: The ®-configuration can lead to different interactions with biological targets compared to the (S)-configuration.
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
(2R)-2-(7-fluoro-2,3-dihydro-1H-inden-5-yl)pyrrolidine |
InChI |
InChI=1S/C13H16FN/c14-12-8-10(13-5-2-6-15-13)7-9-3-1-4-11(9)12/h7-8,13,15H,1-6H2/t13-/m1/s1 |
InChI Key |
ZABAHUSDXGMVLT-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC3=C(CCC3)C(=C2)F |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(CCC3)C(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)
![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)
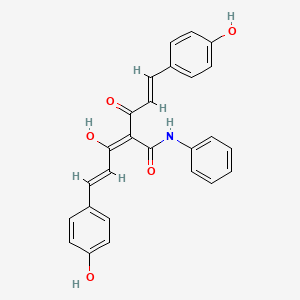

![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
![5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326259.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
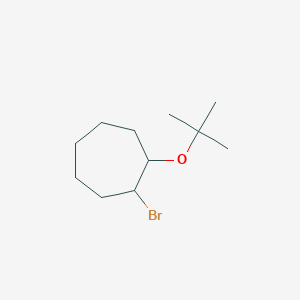
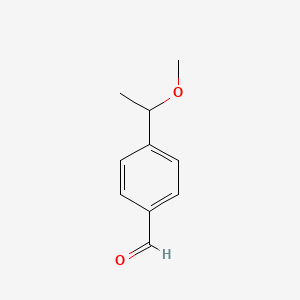
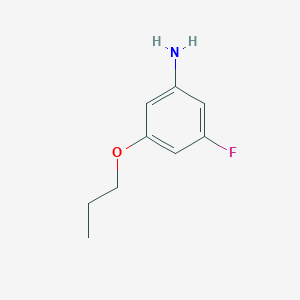
![((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine](/img/structure/B13326300.png)
![5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile](/img/structure/B13326306.png)
![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)
